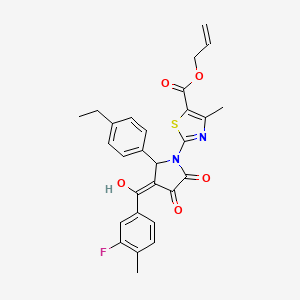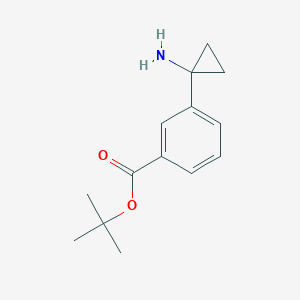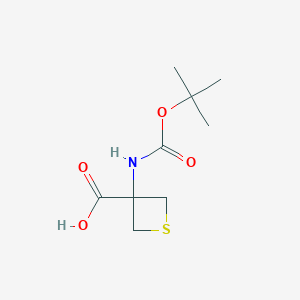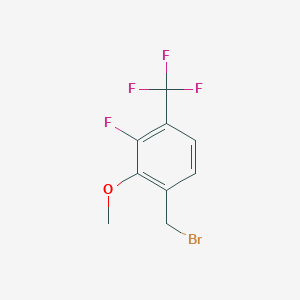
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring attached to a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution with Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the pyridine and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(5-Hydroxypyridin-3-yl)phenyl)methanone: Lacks the pyrrolidine moiety, making it less versatile in forming hydrogen bonds.
(2-(5-Hydroxypyridin-3-yl)phenyl)(piperidin-3-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine, which may affect its binding properties and reactivity.
Uniqueness
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to the presence of both the hydroxyl-substituted pyridine ring and the pyrrolidine moiety
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
[2-(5-hydroxypyridin-3-yl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-13-7-12(9-18-10-13)14-3-1-2-4-15(14)16(20)11-5-6-17-8-11/h1-4,7,9-11,17,19H,5-6,8H2 |
InChI-Schlüssel |
DRAMGGZSAIPZPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CN=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)



![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)




![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
